molecular formula C11H17NO2 B13590804 2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13590804
M. Wt: 195.26 g/mol
InChI Key: KDFMZSGPXPNLST-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol typically involves the nucleophilic substitution reaction of 4-bromo-2,5-dimethoxyphenethylamine with methoxymethyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. The process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain . This interaction can lead to various physiological and psychological effects, making it a compound of interest in neuroscience research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors and modulate neurotransmitter release sets it apart from other similar compounds.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3

InChI Key

KDFMZSGPXPNLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(CO)N

Origin of Product

United States

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